molecular formula C9H10N2OS B13321921 6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B13321921
M. Wt: 194.26 g/mol
InChI Key: PHQSWYRUAQMTLM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with cyclic 1,3-diketones and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing acetic acid or acetonitrile medium . This method allows for the selective formation of the desired benzothiazine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazine derivatives.

Scientific Research Applications

6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazines: These compounds share a similar benzothiazine ring system and are known for their antipsychotic and antiemetic properties.

    Thiazoles: Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, and they exhibit a wide range of biological activities.

    Pyrimidothiazines: These compounds have a fused pyrimidine-thiazine ring system and are studied for their potential therapeutic applications.

Uniqueness

6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of an aminomethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

6-(aminomethyl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H10N2OS/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,4-5,10H2,(H,11,12)

InChI Key

PHQSWYRUAQMTLM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)CN

Origin of Product

United States

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